molecular formula C4H4N2O2 B14914619 5-Hydroxypyrimidin-4(5H)-one

5-Hydroxypyrimidin-4(5H)-one

Cat. No.: B14914619
M. Wt: 112.09 g/mol
InChI Key: MJQHRVKOLVGBHC-UHFFFAOYSA-N
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Description

5-Hydroxypyrimidin-4(5H)-one is a versatile pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. Pyrimidines are a fundamental class of heterocyclic compounds that form the core structure in a wide range of biologically active molecules, including nucleic acids, vitamins, and several clinical drugs . Researchers value this compound primarily as a key synthetic intermediate or scaffold for the development of novel therapeutic agents. Pyrimidine and dihydropyrimidine derivatives are extensively investigated for their diverse pharmacological properties, which include anti-inflammatory, antiviral, antimicrobial, and anticancer activities . For instance, such scaffolds have been designed and synthesized as dual inhibitors of key enzymatic pathways like mPGES-1 and 5-LOX in inflammation research , and have also been explored in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment . The structure-activity relationships (SAR) of these compounds can be finely tuned by modifying the substituents on the core pyrimidine ring, allowing researchers to optimize properties like potency, selectivity, and solubility . This compound is offered for research purposes only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets and handle the material according to established laboratory safety protocols. Note: Specific details regarding this compound's CAS Number, Molecular Formula, Molecular Weight, Mechanism of Action, and Specific Research Applications are highly dependent on its exact molecular structure and substitution pattern. Please verify these parameters with the product's Certificate of Analysis (CoA) or by contacting our technical support team for precise information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-5H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-3-1-5-2-6-4(3)8/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQHRVKOLVGBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC(=O)C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Hydroxypyrimidin 4 5h One and Its Derivatives

Classical Synthetic Approaches

Traditional methods for the synthesis of pyrimidinone cores have been well-established for decades and often rely on the condensation and cyclization of readily available starting materials.

Condensation Reactions Involving Urea (B33335) Derivatives

A cornerstone in pyrimidine (B1678525) synthesis is the condensation reaction involving urea or its derivatives with a 1,3-dicarbonyl compound or its equivalent. The Biginelli reaction, a classic example, involves the acid-catalyzed three-component reaction of an aldehyde, a β-ketoester, and urea to form dihydropyrimidinones. organic-chemistry.org This one-pot synthesis is valued for its simplicity and efficiency. nih.gov Variations of this reaction have been developed to improve yields and broaden the substrate scope. For instance, using catalysts like ytterbium(III) triflate or indium(III) chloride can enhance reaction rates and yields, sometimes under solvent-free conditions. organic-chemistry.org

The general mechanism is believed to start with the condensation of the aldehyde and urea, forming an iminium intermediate. This intermediate then acts as an electrophile for the nucleophilic addition of the ketoester enol. Subsequent cyclization through condensation of the ketone carbonyl with the remaining urea NH2 group yields the dihydropyrimidinone ring. organic-chemistry.org

CatalystConditionsOutcomeReference
Yb(OTf)3Solvent-freeIncreased yields, shorter reaction times organic-chemistry.org
InCl3One-pot, three-componentImproved procedure for Biginelli reaction organic-chemistry.org
Strontium chloride hexahydrateEthanolModerate to good yields of dihydropyrimidinones nih.gov
p-Toluenesulfonic acidRefluxSynthesis of antimycobacterial tetrahydropyrimidines nih.gov

Synthesis from Beta-Ketoesters

Beta-ketoesters are pivotal precursors in the synthesis of pyrimidinones (B12756618). nih.gov They can be synthesized through various methods, including the Claisen condensation of esters or the reaction of ketones with reagents like ethyl chloroformate. nih.govresearchgate.net Once formed, β-ketoesters can react with amidines or urea derivatives to form the pyrimidinone ring. nih.govnih.gov For example, β-keto esters can be condensed with a range of amidines to produce 2,6-substituted pyrimidin-4-ols. nih.gov

The synthesis of β-keto esters themselves has been a subject of extensive research to develop milder and more efficient protocols. organic-chemistry.org Traditional methods often required strong bases and could lead to inconsistent yields. nih.gov Modern approaches focus on catalysis to improve selectivity and yield. organic-chemistry.org

Starting MaterialsReagentsProductReference
Ketones, Ethyl chloroformateBaseβ-Keto esters nih.gov
Aldehydes, Ethyl diazoacetateBF3·OEt2β-Keto esters nih.gov
EstersTiCl4, Benzoyl chlorideα-Benzoylated esters organic-chemistry.org
Carboxylic acids, Ynol ethersAg2O, DMAPβ-Keto esters organic-chemistry.org

Reactions Initiated from Nitrile Precursors

Nitrile-containing compounds are versatile building blocks in heterocyclic synthesis, including the formation of pyrimidine derivatives. researchgate.netresearchgate.net One approach involves the reaction of acrylonitrile (B1666552) derivatives with α,β-unsaturated nitriles to yield polyfunctionalized pyrimidines. researchgate.net Another strategy is the copper-catalyzed cyclization of ketones with nitriles, which provides a general and economical route to diversely functionalized pyrimidines under basic conditions. researchgate.netorganic-chemistry.org

A single-step conversion of N-vinyl or N-aryl amides with nitriles, activated by trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine, leads to pyrimidine and quinazoline (B50416) derivatives, respectively. nih.govnih.gov This method is notable for its speed and applicability to a wide range of substrates. nih.gov

ReactantsCatalyst/ReagentProduct TypeReference
Ketones, NitrilesCopper catalystFunctionalized pyrimidines researchgate.netorganic-chemistry.org
N-vinyl/N-aryl amides, NitrilesTrifluoromethanesulfonic anhydride, 2-chloropyridinePyrimidine/Quinazoline derivatives nih.govnih.gov
α,β-Unsaturated ketoximes, Activated nitrilesCopper catalyst2,4,6-Trisubstituted pyrimidines organic-chemistry.org
Amides, Saturated ketonesCopper catalyst, 4-HO-TEMPOPyrimidines organic-chemistry.org

Intramolecular Cyclization and Cyclocondensation Pathways

Intramolecular reactions offer a powerful strategy for the construction of fused and polycyclic pyrimidinone systems. For instance, the intramolecular cycloaddition of unactivated olefins to dihydroxypyrimidines has been described, where the primary bridged cycloadducts can be isolated and further functionalized. rsc.org Similarly, a nitrile-substituted dihydropyrimidine (B8664642) can undergo intramolecular cycloaddition, though the initial adduct may be unstable and lead to further rearranged products. rsc.org

Cyclocondensation reactions, often involving multiple components in one pot, are also prevalent. researchgate.net The reaction of dihydroisoquinolines with Meldrum's acid can lead to polycyclic tetrahydropyrimidin-4-ones, with the reaction outcome being dependent on the substituent at the C1 position of the dihydroisoquinoline. acs.orgacs.org These reactions can sometimes be promoted by thermal or microwave conditions. acs.orgacs.org

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of pyrimidinones.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. blucher.com.brnih.govrsc.org This technique has been successfully applied to the synthesis of a wide variety of pyrimidine and pyrimidinone derivatives. blucher.com.brnih.gov The heating in microwave-assisted synthesis occurs through dipolar polarization and ionic conduction, offering a more efficient energy transfer. nih.gov

A notable example is the microwave-mediated, multicomponent synthesis of pyrimidinones from aromatic aldehydes, an active methylene (B1212753) compound, and a urea or amidine derivative in water, which serves as a green solvent. blucher.com.br This approach significantly shortens the reaction time from days to minutes. blucher.com.br Microwave assistance has also been used in the synthesis of fused pyrimidinone systems, such as imidazo[1,2-a]pyrimidin-5(8H)-ones and pyrimido[4,5-b] researchgate.netblucher.com.brnaphthyridin-4(3H)-ones, demonstrating its broad applicability. rsc.orgnih.gov

Reaction TypeReactantsConditionsAdvantagesReference
MulticomponentAromatic aldehydes, ethyl cyanoacetate (B8463686)/malononitrile, benzamidine (B55565) hydrochlorideWater, K2CO3, 300W, 100°C, 20 minRapid, green, higher yields blucher.com.br
Cyclocondensation2-Amino-6-methylpyrimidin-4(1H)-one, α-bromoacetophenones180°C, 20 minImproved yields rsc.org
Annulation6-Amino-2-methylthiopyrimidin-4(3H)-one, (E)-3,5-bis(benzylidene)-1-alkyl-4-piperidonesCatalyst-freeAccess to potential antitumor agents nih.gov
Divergent SynthesisDihydroisoquinolines, Meldrum's acid100°C, 45 minOne-step access to polycyclic pyrimidinones acs.orgacs.org

Solid-Phase Synthesis of Pyrimidinone Derivatives

Solid-phase synthesis (SPS) has emerged as a powerful technique for the generation of pyrimidinone derivatives and compound libraries. mdpi.comnih.gov This methodology involves attaching a starting material to a solid support, such as a resin, and then carrying out a sequence of reactions to build the desired molecule. The key advantage of SPS is the simplification of the purification process, as excess reagents and by-products can be easily washed away from the resin-bound product. acs.org

One notable application is the facile solid-phase synthesis of a thiazolo-pyrimidinone derivative library. mdpi.comnih.gov In this process, the thiazolo[4,5-d]pyrimidin-7(6H)-one core structure is assembled on the solid support through efficient Thorpe-Ziegler and cyclization reactions. mdpi.comnih.gov This approach has successfully produced libraries with significant molecular diversity, achieving high yields of 65–97% for each synthetic step. nih.gov

Further examples include the synthesis of disubstituted and tetrasubstituted pyrimidines. For instance, a resin-immobilized thiouronium salt can be reacted with ethyl cyanoacetate and various substituted aromatic aldehydes to yield a resin-bound pyrimidine. acs.org Similarly, a versatile solid-phase synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones has been developed, starting from a polymer-bound pyrimidine. researchgate.net This method allows for subsequent alkylation and cleavage with different amines to create a diverse array of 1,3-disubstituted 7-amino-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones. researchgate.net

Despite its advantages, SPS has limitations related to the restrictive conditions imposed by the solid support, which can affect the choice of base, solvent, reagent, and temperature. mdpi.com

Catalyst-Mediated Synthetic Routes

Catalysts play a pivotal role in the synthesis of pyrimidinone cores, often enabling reactions under milder conditions, with greater efficiency and selectivity. A wide range of catalysts, including nanocatalysts, organocatalysts, and ionic liquids, have been employed.

A one-pot synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been effectively achieved using a novel DABCO-based ionic liquid catalyst, [C4(DABCO-SO3H)2]·4ClO4. oiccpress.com This method is characterized by short reaction times, high yields, and the ability to reuse the catalyst, highlighting its efficiency and sustainability. oiccpress.com

Nanocatalysts also feature prominently in pyrimidinone synthesis. Sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H) has been used as a green, solid acid catalyst for the three-component synthesis of 7-amino-6-cyano-5-aryl-5H-pyrano[2,3-d]pyrimidinones from malononitrile, aromatic aldehydes, and barbituric acid derivatives. nih.gov This reaction proceeds with high efficiency under solvent-free conditions. nih.gov Another example involves the use of a [γ-Fe2O3@-Hap-SO3H] nanocatalyst to obtain pyrido[2,3-d]pyrimidines in high yields under solvent-free conditions. nih.gov

Organocatalysis provides another avenue. For instance, L-proline, often in conjunction with a co-catalyst like trifluoroacetic acid (TFA), has been used to catalyze the three-component reaction of an aromatic aldehyde, urea/thiourea (B124793), and 3,4-dihydro-(2H)-pyran to form pyrano[2,3-d]pyrimidine-2(8aH)-ones/thiones. nih.gov In contrast to these catalyzed reactions, some syntheses can be achieved without any catalyst, for example, through microwave-mediated methods that are eco-friendly and proceed via a tandem reaction mechanism. mdpi.com

Multi-Component Reactions (MCRs) for Pyrimidinone Core Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product that incorporates substantial portions of all starting materials. researchgate.net This approach is valued for its atom economy, reduced number of synthetic steps, and minimization of waste. nih.govresearchgate.net

The Biginelli reaction is a classic example of an MCR used to assemble 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a 1,3-dicarbonyl compound, and a urea or thiourea derivative. nih.gov This reaction has become a cornerstone in the synthesis of this important pyrimidinone scaffold. nih.gov

MCRs are extensively used to create fused pyrimidinone systems. The synthesis of pyrano[2,3-d]pyrimidines, for instance, often involves a three-component reaction between barbituric acid derivatives, malononitrile, and various aromatic aldehydes. nih.govresearchgate.net The mechanistic pathways for these reactions typically involve a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclocondensation. nih.govresearchgate.net A detailed theoretical study on the formation of pyrido[2,3-d]pyrimidines identified five key mechanistic steps: Knoevenagel condensation, Michael addition, cyclization, the release of propanone and CO2, and finally tautomerization. nih.gov

The choice of reactants in MCRs allows for the creation of a large diversity of pyrimidinone derivatives in a highly efficient manner. researchgate.net

Derivatization and Functionalization Strategies

Once the pyrimidinone core is formed, further chemical modifications can be performed to introduce a wide range of functional groups or to construct more complex fused heterocyclic systems.

Introduction of Diverse Substituents onto the Pyrimidinone Ring System

The functionalization of the pyrimidinone ring is crucial for tuning its physicochemical and biological properties. Substituents can be introduced either during the initial synthesis or through post-synthetic modification.

In MCRs, the choice of starting materials directly influences the substitution pattern of the final product. For example, using various aromatic aldehydes in the synthesis of pyrano[2,3-d]pyrimidines leads to a range of 5-aryl substituted derivatives. nih.govresearchgate.net

Post-synthetic modifications are also common. On solid-phase, resin-bound pyrimidines can be treated with a variety of nucleophiles to generate libraries of disubstituted pyrimidines. acs.org For example, a pyrimidine attached to a resin can be cleaved using n-butylamine and subsequently oxidized to introduce further functionality. acs.org In another strategy, a polymer-bound pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be treated with alkyl halides to introduce substituents at the N-1 and N-3 positions. researchgate.net Subsequent cleavage with different amines introduces additional diversity at another position on the ring system. researchgate.net

The fundamental reactivity of the pyrimidine ring itself can be exploited for functionalization. For instance, the methylation of the 5-position of the pyrimidine ring is a known biological process that proceeds via nucleophilic addition of an active site cysteine to carbon-6 of the ring, thereby activating it for subsequent methyl transfer. umich.edu This principle of activating the ring through nucleophilic attack can be applied in synthetic contexts as well. umich.edu

The following table details examples of substituent introduction in the synthesis of pyrimidinone derivatives.

Catalyst/MethodStarting MaterialsProduct TypeYieldReference
L-proline/TFAAromatic aldehyde, urea/thiourea, 3,4-dihydro-(2H)-pyran4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-ones/thionesNot specified nih.gov
Visible light/p-TsOH/MgSO4Aryl aldehydes, thiourea, tetrahydropyranTetrahydropyrimidine thionesExcellent nih.gov
Solid-Phase SynthesisResin-immobilized thiouronium salt, ethyl cyanoacetate, aromatic aldehydesResin-bound pyrimidinesNot specified acs.org
Solid-Phase SynthesisPolymer-bound pyrimidine, isocyanates, alkyl halides, amines1,3-disubstituted 7-amino-2H-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dionesModerate researchgate.net

This table is interactive. Click on the headers to sort the data.

Synthesis of Fused Heterocyclic Systems Incorporating the Pyrimidinone Motif

Fusing additional heterocyclic rings to the pyrimidinone core generates polycyclic systems with distinct properties and potential applications. nih.gov These fused systems are prevalent in nature, for example in vitamins like riboflavin (B1680620) and folic acid. nih.gov

A variety of fused pyrimidinones have been synthesized. Thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives are assembled through Thorpe-Ziegler and cyclization reactions. mdpi.comnih.gov Pyrano[2,3-d]pyrimidines are commonly synthesized via three-component reactions involving barbituric acid, malononitrile, and aldehydes, where the pyran ring is formed through Knoevenagel condensation followed by a Michael addition and cyclization. nih.govresearchgate.net

More complex systems have also been constructed. For example, pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine cores have been synthesized in two steps. researchgate.net First, a pyrazole (B372694) ring is fused to a 2-chloro-3-cyanopyridine (B134404) moiety, and then the pyrimidine ring is constructed onto the resulting 3-aminopyrazole (B16455) through heterocyclization with acetylacetone. researchgate.net Similarly, the synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones can be achieved on a solid support by reacting a bound pyrimidine with isocyanates, which triggers a base-catalyzed intramolecular ring closure. researchgate.net

The following table summarizes various fused heterocyclic systems based on the pyrimidinone motif.

Fused SystemSynthetic StrategyKey Intermediates/ReactantsReference
Thiazolo[4,5-d]pyrimidin-7(6H)-oneSolid-phase synthesis, Thorpe-Ziegler cyclizationThiazole derivatives mdpi.comnih.gov
Pyrano[2,3-d]pyrimidine dionesThree-component reaction (Knoevenagel-Michael condensation)Barbituric acid, malononitrile, aromatic aldehydes nih.gov
Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dionesSolid-phase synthesis, intramolecular ring closurePolymer-bound pyrimidine, isocyanates researchgate.net
Pyrido[2,3-d]pyrimidinesMulti-component reactionBenzaldehyde, Meldrum's acid, 6-aminouracil nih.gov
Pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridineTwo-step fusion/heterocyclization3-aminopyrazole derivative, acetylacetone researchgate.net

This table is interactive. Click on the headers to sort the data.

Reaction Mechanisms and Chemical Transformations of 5 Hydroxypyrimidin 4 5h One

Mechanistic Elucidation of Pyrimidinone Formation Reactions

The formation of the pyrimidinone ring system is a cornerstone of heterocyclic chemistry, with several synthetic strategies developed for its construction. While a specific, detailed mechanistic study for the de novo synthesis of 5-Hydroxypyrimidin-4(5H)-one is not extensively documented, the mechanism can be inferred from well-established syntheses of related pyrimidinone derivatives.

One of the most fundamental and versatile methods for pyrimidinone synthesis is the Biginelli reaction and its variations. nih.gov This multicomponent reaction typically involves the acid-catalyzed condensation of a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea (B124793). nih.gov For the synthesis of a 5-hydroxy-substituted pyrimidinone, a derivative of a 2-hydroxy-1,3-dicarbonyl compound or its synthetic equivalent would be required.

A plausible mechanistic pathway, analogous to the Biginelli reaction, would proceed through the following key steps:

Aldehyde-Urea Condensation: The reaction likely initiates with the condensation between an appropriate aldehyde and urea (or a substituted urea) to form an N-acyliminium ion intermediate.

Nucleophilic Attack: The enol or enolate of a suitable 3-carbon component (like malonic acid or its derivatives) then acts as a nucleophile, attacking the iminium ion.

Cyclization and Dehydration: Subsequent intramolecular cyclization via attack of the second urea nitrogen onto one of the carbonyl groups, followed by dehydration, yields the dihydropyrimidinone ring.

Final Functionalization/Oxidation: The introduction of the 5-hydroxy group could occur either by using a pre-functionalized starting material or through a subsequent oxidation or substitution step.

Another common route involves the reaction of amidines with 1,3-dielectrophilic species. For instance, formamidine (B1211174) could react with a derivative of malonic acid or a related three-carbon synthons bearing appropriate functional groups to facilitate the formation of the 5-hydroxy substituent.

A documented laboratory synthesis of 5-Hydroxypyrimidine involves the debenzylation of 5-(benzyloxy)pyrimidine (B2436918) using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com This reaction is a functional group transformation on a pre-formed pyrimidine (B1678525) ring rather than a de novo ring formation.

Table 1: Key Mechanistic Steps in a Generalized Pyrimidinone Formation

Step Description Intermediate Species
1 Condensation N-Acyliminium ion
2 C-C Bond Formation Open-chain ureide
3 Intramolecular Cyclization Hexahydropyrimidinone derivative

Analysis of Electrophilic and Nucleophilic Reaction Pathways

The electronic structure of this compound dictates its reactivity towards electrophiles and nucleophiles. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it generally susceptible to nucleophilic attack. nih.gov

Nucleophilic Character: The primary nucleophilic site in this compound is the oxygen atom of the C5-hydroxyl group. The lone pairs on this oxygen can participate in reactions with various electrophiles. For example, it can be alkylated or acylated under basic conditions. The nitrogen atoms, particularly N1, also possess lone pairs, but their nucleophilicity is significantly reduced by delocalization into the carbonyl group and the aromatic system.

Electrophilic Character: The molecule possesses several electrophilic centers:

C2, C4, and C6: The carbon atoms of the pyrimidine ring are electron-poor and can be targets for strong nucleophiles. Nucleophilic aromatic substitution (SNAr) can occur, especially if a good leaving group is present at one of these positions.

Carbonyl Carbon (C4): The C4 carbon is part of a polarized carbonyl group and is highly electrophilic, susceptible to attack by nucleophiles.

C6: The C6 carbon, being β to the carbonyl group in an α,β-unsaturated system, is also a site for conjugate (Michael) addition by soft nucleophiles. libretexts.org

Table 2: Predicted Reactivity Sites in this compound

Site Type Potential Reaction Reactant Type
C5-OH Nucleophilic Alkylation, Acylation Electrophiles (e.g., Alkyl halides)
C4 Carbonyl Electrophilic Addition Nucleophiles (e.g., Grignard reagents)
C6 Carbon Electrophilic Conjugate Addition Soft Nucleophiles (e.g., Thiolates)

Investigation of Radical Reactions and Related Mechanisms

The interaction of pyrimidinone derivatives with free radicals is of significant interest, particularly in the context of oxidative stress and radiation damage in biological systems. nih.gov The this compound molecule can participate in radical reactions through several mechanisms.

The general mechanism for radical reactions involves three distinct phases: initiation, propagation, and termination. youtube.comyoutube.com

Initiation: A radical species is generated, often by homolytic cleavage of a weak bond by heat or light. youtube.com In a biological context, reactive oxygen species (ROS) like the hydroxyl radical (•OH) are common initiators.

Propagation: The initial radical reacts with the pyrimidinone molecule. This can occur via two primary pathways:

Hydrogen Abstraction: A radical can abstract a hydrogen atom from the C5-hydroxyl group or from one of the C-H bonds on the ring, generating a pyrimidinone-centered radical.

Radical Addition: A radical can add to the C5=C6 double bond. The hydroxyl radical, for instance, is known to add to the double bonds of pyrimidine bases. nih.govresearchgate.net This addition creates a new radical intermediate.

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product. youtube.com

Pyrimidine derivatives can act as antioxidants by scavenging free radicals, thereby terminating destructive radical chain reactions. nih.gov The resulting pyrimidinyl radical is often more stable and less reactive than the initial radical, effectively quenching the chain process. The stability of this resulting radical is key to the antioxidant potential of the compound. For this compound, the presence of the hydroxyl group and the conjugated system can contribute to the stabilization of radical intermediates through resonance.

Oxidation and Reduction Processes of the Pyrimidinone Nucleus

The pyrimidinone nucleus is redox-active and can undergo both oxidation and reduction reactions, which are fundamental to its metabolic pathways and chemical transformations. umich.edu

Reduction: The C5-C6 double bond of the pyrimidinone ring is susceptible to reduction. In biological systems, enzymes such as dihydropyrimidine (B8664642) dehydrogenases catalyze the reduction of pyrimidines like uracil (B121893) and thymine (B56734) to their corresponding 5,6-dihydro derivatives. umich.edu This process is a key step in pyrimidine catabolism. A similar enzymatic or chemical reduction of this compound would yield 5-hydroxy-5,6-dihydropyrimidin-4(1H)-one. Common chemical reducing agents for this type of transformation include catalytic hydrogenation (e.g., H2/Pd, Pt, or Ni) or hydride reagents under specific conditions. These reactions transform the planar, conjugated system into a non-planar, saturated heterocyclic ring.

Oxidation: Oxidation of the pyrimidinone ring can lead to several products depending on the oxidant and reaction conditions.

Hydroxylation: Strong oxidizing agents can introduce additional hydroxyl groups onto the ring.

Ring Opening: Aggressive oxidation can lead to the cleavage of the pyrimidine ring.

Oxidation to Barbituric Acid Derivatives: In some microorganisms, an oxidative pathway exists where pyrimidines are oxidized to barbituric acid or its derivatives via dehydrogenase enzymes. umich.edu

Oxidation of the Hydroxyl Group: The C5-hydroxyl group itself can be oxidized. Depending on the subsequent stability and rearrangements, this could lead to a dicarbonyl species.

The redox potential of the pyrimidinone nucleus is finely tuned by its substituents. The electron-donating hydroxyl group at the C5 position influences the ease of oxidation and reduction compared to the unsubstituted pyrimidinone core. The interplay of these redox processes is also linked to the compound's potential role in nuclear redox control systems. nih.gov

Tautomerism Studies and Isomeric Equilibria in Hydroxypyrimidinones

This compound is subject to complex tautomeric equilibria, which are critical to its chemical behavior and biological function. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. For this molecule, several tautomeric forms are possible.

Keto-Enol Tautomerism: The primary tautomerism involves the interconversion between the keto form, This compound , and its enol tautomer, Pyrimidine-4,5-diol . This is a classic example of keto-enol tautomerism within a heterocyclic system.

Amide-Iminol Tautomerism: The amide linkage within the pyrimidinone ring can also exhibit tautomerism, converting to an iminol (or imidic acid) form. This gives rise to the aromatic 4-Hydroxypyrimidin-5-ol form.

The position of the equilibrium is highly sensitive to several factors:

Solvent: Polar solvents can stabilize more polar tautomers through hydrogen bonding. For instance, studies on related 3-hydroxypyridine (B118123) derivatives show that while the neutral hydroxy form is dominant in the gas phase and nonpolar solvents, a zwitterionic oxo form can be favored in aqueous media. nih.gov

Substituents: Electron-donating or withdrawing groups on the ring can shift the equilibrium by stabilizing one tautomer over another. nsc.ru

pH: The protonation state of the molecule will dictate which tautomeric forms are accessible.

Physical State: The dominant tautomer in the solid state, which is often the least soluble or most stable crystalline form, may differ from the equilibrium mixture present in solution. nih.gov

Most hydroxyheteroaromatic compounds that can exist in a tautomeric carbonyl form tend to favor the carbonyl (keto) form under normal conditions. researchgate.net Therefore, it is expected that the this compound form is a significant, if not the major, contributor to the tautomeric mixture in solution.

Table 3: Major Tautomeric Forms of this compound

Tautomer Name Structural Class Key Features
This compound Keto / Amide C4=O carbonyl, C5-OH
Pyrimidine-4,5-diol Di-enol / Iminol C4-OH, C5-OH, Fully aromatic ring

Spectroscopic and Structural Characterization of 5 Hydroxypyrimidin 4 5h One

Advanced Spectroscopic Techniques for Structure Elucidation

The structural confirmation of a synthesized chemical compound like 5-Hydroxypyrimidin-4(5H)-one would fundamentally rely on a combination of advanced spectroscopic techniques. Each method provides unique insights into the molecular structure, and together they offer a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For a compound such as this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential.

¹H NMR spectroscopy would provide information about the number of different types of protons, their chemical environment, and their proximity to one another. The chemical shifts (δ) of the protons on the pyrimidine (B1678525) ring and the hydroxyl group would be indicative of their electronic environment. For instance, protons attached to the C2, C5, and C6 positions would exhibit characteristic chemical shifts. The hydroxyl proton signal would likely be broad and its position dependent on the solvent and concentration.

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule and their nature (e.g., C=O, C-OH, C=C, C-N). The carbonyl carbon (C4) would be expected to resonate at a significantly downfield chemical shift.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would show correlations between coupled protons, helping to assign their positions on the pyrimidine ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the carbon skeleton.

Mass Spectrometry (MS) Applications

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which in turn would confirm its molecular formula (C₄H₄N₂O₂). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing stable fragments that are characteristic of the pyrimidine ring and its substituents.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the ketone group would likely appear as a strong absorption band in the range of 1650-1750 cm⁻¹. Absorptions corresponding to C-N, C=N, and C-H stretching and bending vibrations would also be present, providing further confirmation of the pyrimidine structure.

Conformational Analysis and Stereochemical Considerations

The conformational flexibility of the this compound molecule would be another important aspect of its structural characterization. The pyrimidine ring itself is largely planar, but the substituents can adopt different orientations. The hydroxyl group at the C5 position introduces a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). The relative and absolute stereochemistry would be a key focus of the analysis. Computational modeling, in conjunction with experimental data from NMR (e.g., through-space correlations from NOESY experiments) and X-ray crystallography, would be employed to understand the preferred conformations and the stereochemical arrangement of the molecule.

Computational and Theoretical Studies on 5 Hydroxypyrimidin 4 5h One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the electronic structure, molecular geometry, and energetic properties of a compound. For pyrimidine (B1678525) derivatives, techniques such as Density Functional Theory (DFT) and ab initio methods are employed to calculate key descriptors.

Research on related pyrimidine structures provides insight into the likely electronic characteristics of 5-Hydroxypyrimidin-4(5H)-one. For instance, theoretical modeling of a similar compound, 5-(2-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, utilized methods like the Amber 99 force field for initial geometry calculations. researchgate.net Advanced calculations can yield properties such as:

Molecular Electrostatic Potential (MEP): This mapping identifies the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting non-covalent interactions, particularly hydrogen bonding. The hydroxyl and carbonyl groups of this compound would be expected to be key sites for such interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's reactivity. The energy gap between them indicates chemical stability and reactivity.

Calculated Spectroscopic Data: Quantum calculations can predict spectroscopic signatures, such as the chemical shifts in Nuclear Magnetic Resonance (NMR) and vibrational frequencies in Infrared (IR) spectroscopy. For example, studies on other pyrimidines have identified characteristic stretching frequencies for N-H and C=N bonds within the ring structure. nih.gov

Biological Activity Indices: Calculations can predict properties like ionization potential, electronegativity, and molecular softness, which can correlate with a molecule's potential biological activity. researchgate.net

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is extensively used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity. The pyrimidine scaffold is a common feature in many potent enzyme inhibitors, and numerous docking studies have been performed on its derivatives against a wide range of biological targets. nih.govnih.govremedypublications.comtandfonline.comresearchgate.net

The primary goal is to calculate a binding affinity or docking score, which estimates the strength of the ligand-protein interaction. Key interactions driving the binding of pyrimidine derivatives include:

Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring, along with exocyclic amine or hydroxyl groups, frequently act as hydrogen bond acceptors and donors. tandfonline.com

Hydrophobic Interactions: The aromatic ring of pyrimidine can engage in hydrophobic and π-stacking interactions with nonpolar residues in the protein's binding pocket. nih.gov

The table below summarizes molecular docking studies performed on various pyrimidine derivatives, illustrating the types of targets and interactions that are commonly observed. This provides a strong basis for predicting how this compound might interact with similar proteins.

Target ProteinPDB IDPyrimidine Derivative ClassKey Interactions ObservedPotential ApplicationReference
Dihydrofolate Reductase (DHFR)Not SpecifiedNovel substituted pyrimidinesGood interaction with active site cavitiesAntibacterial nih.gov
Alpha-amylase (homology model)1HNYDihydropyrimidinesStrong hydrogen bondingAnti-diabetic remedypublications.com
Cyclin-Dependent Kinase 2 (CDK2)1HCKChalcone-based pyrimidinesHydrogen bondingAntioxidant nih.gov
Insulin-like Growth Factor 1 Receptor (IGF1R)1P4O2-AminopyrimidinesHydrogen bonding, pi-anion, pi-sigma interactionsAnti-cancer tandfonline.com
Epidermal Growth Factor Receptor (EGFR)3P0Y2-AminopyrimidinesHydrogen bonding and other non-conventional bondsAnti-cancer tandfonline.com
SARS-CoV-2 Main Protease (Mpro)6Y2FPyrido[2,3-d]pyrimidinesHydrogen bondingAntiviral researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. nih.govspringernature.com This technique is crucial for assessing the stability of a docked pose, understanding the conformational changes in both the ligand and the protein upon binding, and calculating binding free energies. springernature.comnih.gov

For pyrimidine-based inhibitors, MD simulations are used to:

Assess Binding Stability: By running simulations for tens to thousands of nanoseconds, researchers can verify if the ligand remains stably bound in the active site. nih.govresearcher.life

Reveal Conformational Changes: Proteins are not rigid structures. MD simulations can capture how a protein's flexible loops or domains might move to accommodate a ligand, a phenomenon known as "induced fit." nih.gov

Analyze Water's Role: Simulations can highlight the role of individual water molecules in mediating hydrogen bonds between the ligand and the protein.

Calculate Binding Free Energy: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimate of binding affinity than docking scores alone.

Enhanced Sampling: Methods like replica-exchange MD or metadynamics can be used to explore a wider range of molecular conformations and overcome energy barriers, providing a more complete picture of the binding landscape. nih.govlivecomsjournal.org

For example, a 1000 ns MD simulation was used to study the interaction of pyrido[2,3-d]pyrimidine (B1209978) derivatives with human thymidylate synthase, confirming that key compounds could stably interact with a catalytic amino acid (Cys195) and stabilize an inactive conformation of the enzyme. nih.gov

Structure-Activity Relationship (SAR) Modeling and Predictive Analysis

Structure-Activity Relationship (SAR) studies aim to identify which parts of a molecule are responsible for its biological activity. acs.org By systematically modifying the chemical structure and measuring the corresponding changes in activity, researchers can build a model that guides the design of more potent and selective compounds. For the pyrimidine scaffold, SAR is a well-trodden path, with reviews highlighting that the type and position of substituents on the ring greatly influence biological outcomes. nih.gov

Key findings from SAR studies on pyrimidine derivatives include:

Influence of Substituents: In a series of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, placing a naphthylmethyl group at position 4 and a pyrrolidinyl group at position 2 resulted in the most potent inhibitor of the AChE enzyme. nih.gov

Target-Specific Requirements: For FAK inhibitors used in cancer research, specific substitutions on the pyrimidine ring led to a nearly 20-fold greater effect on cancer cells compared to non-cancer cells, demonstrating that SAR can also be used to improve selectivity. mdpi.com

Quantitative Models (QSAR): QSAR goes a step further by creating mathematical models that correlate chemical structure with activity. chemrxiv.org These models, which can use methods like multiple linear regression or artificial neural networks, can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

The following table illustrates SAR principles for pyrimidine derivatives based on published research.

Scaffold/PositionSubstituent TypeImpact on Biological ActivityTarget ClassReference
2,4-Disubstituted PyrimidineC4: N-(naphth-1-ylmethyl)amine; C2: PyrrolidinePotent AChE inhibition (IC50 = 5.5 µM)Cholinesterases nih.gov
2,4-Disubstituted PyrimidineC4: N-(naphth-1-ylmethyl)amine; C2: 4-MethylpiperidinePotent and selective BuChE inhibition (IC50 = 2.2 µM)Cholinesterases nih.gov
Pyrimidine-based ScaffoldSpecific substitutions (details in source)High FAK inhibition (IC50 = 27.4 nM) and selectivity for cancer cellsFocal Adhesion Kinase (FAK) mdpi.com
General Pyrimidine NucleusVaried substitutions at different positionsActivity is greatly influenced by the position of substituentsVarious (Antimicrobial, Anticancer, etc.) nih.gov

Pharmacophore Modeling and Virtual Screening Methodologies

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.govnih.gov These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

The process involves:

Model Generation: A pharmacophore model can be created based on the structure of a known ligand bound to its protein (structure-based) or by aligning a set of active molecules and extracting their common features (ligand-based). nih.gov

Virtual Screening: The resulting model is then used as a 3D query to search large databases of chemical compounds. Molecules that match the pharmacophore's features are identified as potential hits. nih.gov

Hit Optimization: These virtual hits can then be subjected to further analysis, such as molecular docking and MD simulations, before being selected for synthesis and biological testing.

This methodology has been successfully applied to pyrimidine derivatives. For instance, pharmacophore mapping was used to design novel pyrido[2,3-d]pyrimidine derivatives as inhibitors of human thymidylate synthase. nih.gov The pyrimidine core itself is often considered a key pharmacophoric element in the development of multi-targeted anticancer drugs. nih.gov Combining pharmacophore models derived from MD simulations can enhance the virtual screening process by accounting for the target's flexibility. imtm.cz

Biological Activities and Mechanistic Insights Excluding Clinical Human Trials

Antimicrobial Activity

Antibacterial Efficacy against Bacterial Strains

Derivatives of pyrimidinone have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. frontiersin.org In one study, a series of thieno[2,3-d]pyrimidinedione derivatives were synthesized and evaluated for their antibacterial properties. Two compounds from this series showed potent activity, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 16 mg/L against several multi-drug resistant Gram-positive organisms. nih.gov This included strains of methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov However, the activity against Gram-negative bacteria was found to be weak. nih.gov

Another study focused on pyrano[2,3-d]pyrimidinone derivatives, with one compound, 7‐amino‐6‐cyano‐5-(5-nitrofuran-2-yl)‐pyrano[2,3-d]pyrimidin‐(1H,3H)-2,4‐diones, exhibiting excellent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. researchgate.net The MIC values for this compound ranged from 3.91 to 7.81 μg/mL. researchgate.net

Furthermore, research into 3-(pyridine-3-yl)-2-oxazolidinone derivatives revealed several compounds with strong antibacterial activity, comparable to the antibiotic linezolid, against five different Gram-positive bacterial strains. frontiersin.org The introduction of a fluorine atom into the structure was shown to significantly enhance antibacterial activity. frontiersin.org Additionally, certain mono- and dialkyl derivatives of 6-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile have shown significant activity against Staphylococcus aureus. nih.gov

A series of trifluoromethyl pyrimidinone compounds, while primarily investigated for antitubercular activity, also displayed good efficacy against Gram-positive bacteria but were inactive against Gram-negative strains. frontiersin.org

Table 1: Antibacterial Activity of Pyrimidinone Derivatives

Compound Class Bacterial Strains Reported Activity (MIC)
Thieno[2,3-d]pyrimidinediones MRSA, VISA, VRSA, VRE 2–16 mg/L
Pyrano[2,3-d]pyrimidinones S. aureus, B. subtilis, E. coli 3.91–7.81 μg/mL
3-(pyridine-3-yl)-2-oxazolidinones Gram-positive bacteria Activity similar to linezolid
Trifluoromethyl pyrimidinones (B12756618) Gram-positive bacteria Good activity

Antifungal Properties

The antifungal potential of pyrimidine (B1678525) derivatives has also been a focus of investigation. A study on novel pyrimidine derivatives containing an amide moiety revealed significant antifungal activity. frontiersin.org Specifically, two compounds, 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, demonstrated a 100% inhibition rate against Phomopsis sp., which was superior to the commercial fungicide Pyrimethanil. frontiersin.orgnih.gov The latter compound, 5o , showed an excellent EC₅₀ value of 10.5 μg/ml against Phomopsis sp. frontiersin.org

Other research has also highlighted the antifungal capabilities of pyrimidinone derivatives. For instance, certain derivatives of 6-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile displayed moderate inhibitory activity against Candida albicans. nih.gov Additionally, a series of trifluoromethyl pyrimidinone compounds showed good activity against yeast. frontiersin.org The antifungal activities of several novel pyrimidine derivatives were tested against fourteen different phytopathogenic fungi, with most of the synthesized compounds showing some level of fungicidal activity. nih.gov

Table 2: Antifungal Activity of Pyrimidine Derivatives

Compound Class Fungal Strains Reported Activity
Pyrimidine derivatives with amide moiety Phomopsis sp. 100% inhibition rate; EC₅₀ of 10.5 μg/ml for compound 5o
6-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives Candida albicans Moderate inhibitory activity
Trifluoromethyl pyrimidinones Yeast Good activity

Antitubercular Activity and Target Identification

Pyrimidinone derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. A significant discovery was the identification of a trifluoromethyl pyrimidinone series through a whole-cell screen against Mycobacterium tuberculosis (M. tuberculosis). frontiersin.org Several hits from this series displayed potent activity with minimum inhibitory concentrations (MIC) at which 90% of bacterial growth is inhibited (IC₉₀) of less than 5 μM. frontiersin.org One of the most promising molecules from this series had an MIC (IC₉₀) of 4.9 μM. frontiersin.org A representative compound from this series demonstrated rapid, concentration-dependent bactericidal activity against replicating M. tuberculosis. frontiersin.org

In a different approach, a pyrimidinedione derivative, 6-hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (NSC116565), was identified as a potent inhibitor of M. tuberculosis ketol-acid reductoisomerase (KARI), a key enzyme in the branched-chain amino acid biosynthesis pathway. nih.gov This compound exhibited a Kᵢ of 95.4 nM and inhibited the growth of H37Ra and H37Rv strains of M. tuberculosis with MIC₅₀ values of 2.93 and 6.06 μM, respectively. nih.gov

Furthermore, pyridopyrimidine derivatives have been identified as potential antitubercular agents targeting the dUTPase enzyme (Rv2697) in M. tuberculosis, which is crucial for nucleotide biosynthesis. nih.gov To enhance cellular uptake, a lead compound was conjugated to a peptide-based carrier and encapsulated in a nanoparticle delivery system, which showed in vivo efficacy in an infected guinea pig model. nih.gov

Other pyrimidine-containing scaffolds have also shown promise. Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been explored, with some exhibiting potent activity against M. tuberculosis within macrophages. acs.org The mechanism of action for these compounds appears to be distinct from those targeting cell-wall biosynthesis or iron metabolism. acs.org Additionally, 2-pyrazolylpyrimidinones have been identified as a novel chemical series with antitubercular properties. nih.gov While some resistance was observed in mmpL3 mutant strains, it is suggested that this is a resistance mechanism rather than the primary target of the compounds. nih.gov

Antiviral Activity

Inhibition of HIV-1 Reverse Transcriptase and Integrase

The pyrimidine nucleus is a key structural element in the design of antiretroviral agents. nih.gov Pyrimidine derivatives have been shown to inhibit two crucial enzymes in the HIV-1 replication cycle: reverse transcriptase (RT) and integrase (IN). nih.govnih.gov

A series of pyrimidine-2,4-diones linked to an isoxazolidine (B1194047) nucleus were synthesized and demonstrated inhibitory activity against HIV-1 RT in the nanomolar range. nih.gov These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Dihydrofuro[3,4-d]pyrimidine derivatives have also been identified as novel and potent HIV-1 NNRTIs. nih.govacs.org Two compounds from this series, 13c2 and 13c4, were exceptionally potent against a wide range of HIV-1 strains with single NNRTI-resistant mutations, showing EC₅₀ values between 0.9 and 8.4 nM, which was significantly better than the approved drug etravirine. nih.govacs.org

In the context of HIV-1 integrase inhibition, dihydroxypyrimidine carboxamide derivatives have been a focus of research. nih.gov Modifications of the N-methylpyrimidinone structure have led to bicyclic pyrimidinones and pyrido[1,2-a]pyrimidin-4-one scaffolds, which have shown nanomolar activity in inhibiting HIV-1 infection in cell culture. nih.gov The development of these inhibitors is significant as the integrase enzyme has no homologous counterpart in the human body, making it an attractive drug target. nih.gov

Human Cytomegalovirus pUL89 Endonuclease Inhibition

Derivatives of 4,5-dihydroxypyrimidine (DHP) have been investigated as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease, a critical enzyme for viral genome packaging and cleavage. bohrium.comnih.govnih.gov The C-terminus of the pUL89 protein (pUL89-C) contains a metal-dependent endonuclease. bohrium.comnih.gov

Research into DHP derivatives has explored acid, methyl ester, and amide subtypes. bohrium.comnih.gov While potent inhibitors were found in all three subtypes, the carboxylic acid derivatives generally showed better potency and stronger interactions in molecular docking studies. bohrium.com Six of the synthesized analogs demonstrated moderate activity against HCMV in cell-based assays, with EC₅₀ values ranging from 14.4 to 22.8 μM. bohrium.com This line of research validates the DHP acid scaffold as a valuable starting point for developing novel antivirals that target the HCMV pUL89-C endonuclease. bohrium.com

Anticancer and Cytotoxic Activity

Derivatives of pyrimidinone have demonstrated significant cytotoxic activity against a variety of human cancer cell lines.

Colorectal Cancer: Natural compounds, including flavonoids like kaempferol, have been shown to inhibit the growth, migration, and invasion of colorectal cancer (CRC) cells. nih.gov Kaempferol can also restore chemosensitivity in 5-fluorouracil-resistant CRC cells. nih.gov Oxazolo[5,4-d]pyrimidine derivatives, which are structurally related to 5-hydroxypyrimidin-4(5H)-one, have also been investigated for their anticancer effects on colorectal cancer cell lines such as LoVo and HT29. nih.gov

Hepatocellular Carcinoma (HCC): A class of compounds known as 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivatives, including GNF-7 and its analogue SIJ1263, have been identified as highly potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a known oncogenic driver in a subset of HCC. bohrium.comnih.govnih.gov Both GNF-7 and SIJ1263 strongly suppressed the proliferation of HCC cells and demonstrated significantly higher anti-proliferative activities compared to other known FGFR4 inhibitors. bohrium.comnih.govnih.gov Notably, SIJ1263 was found to be more potent than GNF-7 in all assays performed and showed strong activity against both wild-type and mutant FGFR4, suggesting its potential to overcome drug resistance. bohrium.comnih.govnih.gov

Gastric Cancer: Evodiamine derivatives incorporating a thieno[2,3-d]pyrimidin-4(3H)-one scaffold have been investigated for their anti-gastric cancer activity. nih.gov Compounds EVO-1 and EVO-6, in particular, showed strong inhibition of the gastric cancer cell line SGC-7901. nih.gov Furthermore, novel fatty acid-substituted 3,4-dihydropyrimidin-2(1H)-ones have been synthesized and evaluated against gastric (AGS) cancer cells, with one derivative showing a promising IC₅₀ value. rsc.org

Lung Cancer: Derivatives of 3,4-dihydropyrimidin-2(1H)-one (DHPMs) have been tested for their cytotoxicity against the A549 human lung cancer cell line. mdpi.comymerdigital.com Specifically, DHPMs with a chloro-group at certain positions on the substituted ring induced significant cell death in these cells. ymerdigital.com Oxazolo[5,4-d]pyrimidines have also been evaluated against the A549 lung carcinoma cell line. nih.gov

Table 2: Anticancer Activity of Pyrimidinone Derivatives on Various Cancer Cell Lines

Cancer Type Cell Line(s) Compound Class/Derivative Observed Effect
Colorectal Cancer LoVo, HT29, LS174-R Kaempferol, Oxazolo[5,4-d]pyrimidines Inhibition of growth, migration, invasion; restored chemosensitivity nih.govnih.gov
Hepatocellular Carcinoma Various HCC lines 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one (GNF-7, SIJ1263) Potent inhibition of FGFR4, suppression of proliferation bohrium.comnih.govnih.gov
Gastric Cancer SGC-7901, AGS Evodiamine-thieno[2,3-d]pyrimidin-4(3H)-one hybrids, Fatty acid-DHPMs Strong inhibition of proliferation nih.govrsc.org

The anticancer activity of pyrimidinone derivatives is often linked to their ability to inhibit specific enzymes crucial for cancer cell survival and proliferation.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. nih.govnih.gov Several 5-substituted O4-alkylpyrimidine derivatives have been synthesized and shown to be potent CDK2 inhibitors. rsc.org For instance, (R)-4-(4-amino-6-sec-butoxy-5-formylpyrimidin-2-ylamino)benzenesulfonamide exhibited a CDK2 IC₅₀ of 0.8 nM. rsc.org Tetrahydroindazole derivatives have also been identified as inhibitors of CDK2/cyclin complexes. nih.gov Furthermore, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been discovered as a new chemotype of CDK2 inhibitors, with some compounds showing inhibitory activity in the single-digit nanomolar range. mdpi.com CDK2 inhibition has been shown to sensitize cancer cells to immunogenic cell death, enhancing the efficacy of treatments like anti-PD-1 therapy. nih.gov

Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme involved in DNA replication and chromosome segregation, making it a well-established target for anticancer drugs. nih.govwikipedia.org Topoisomerase inhibitors can be classified as either poisons, which stabilize the enzyme-DNA cleavage complex leading to DNA breaks and apoptosis, or catalytic inhibitors, which prevent the enzyme from binding to DNA. wikipedia.orgnih.gov Drugs like etoposide (B1684455) and doxorubicin (B1662922) are well-known topoisomerase II poisons. nih.govselleck.co.jp Certain pyrimidinone derivatives may exert their anticancer effects through the inhibition of topoisomerase II.

D-Amino Acid Oxidase (DAAO) Inhibition: D-amino acid oxidase (DAAO) is a flavoenzyme that degrades D-amino acids. patsnap.com While primarily studied in the context of neurological disorders, the inhibition of DAAO has been explored with various chemical scaffolds. nih.govnih.govresearchgate.net A series of 3-substituted 5-hydroxy-1,2,4-triazin-6(1H)-one derivatives, which are structurally related to this compound, have been designed and synthesized as potent DAAO inhibitors, with some showing IC₅₀ values in the nanomolar range. nih.govnih.gov These inhibitors work by binding to the active site of DAAO, preventing the breakdown of its substrates. patsnap.com

Table 3: Enzyme Inhibition by Pyrimidinone Derivatives

Enzyme Compound Class/Derivative Potency (IC₅₀/Kᵢ)
CDK2 5-substituted O4-alkylpyrimidines 0.8 nM rsc.org
CDK2 N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines 5-7 nM (Kᵢ) mdpi.com
Topoisomerase II General inhibitors (e.g., etoposide) Varies

A key mechanism through which pyrimidinone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.gov

The extrinsic pathway is triggered by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8. nih.gov The intrinsic pathway is activated by cellular stress, resulting in the release of pro-apoptotic factors from the mitochondria and the activation of caspase-9. nih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3, which carry out the dismantling of the cell. nih.gov

Studies on 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivatives in hepatocellular carcinoma have shown that their anti-proliferative activity is mediated through FGFR signaling blockade and the subsequent induction of apoptosis. bohrium.comnih.govnih.gov Similarly, oxazolo[5,4-d]pyrimidines have been reported to activate the caspase cascade, leading to the inhibition of tumor cell growth. nih.gov The ability of these compounds to trigger apoptosis is a critical component of their anticancer potential.

Immunomodulatory and Anti-inflammatory Effects

Regulation of Cytokine Production (e.g., TNF-α)

Pyrimidine derivatives have demonstrated the ability to modulate the production of key inflammatory cytokines. Specifically, certain pyrimidinetrione derivatives have been shown to decrease the expression of inflammatory markers such as tumor necrosis factor-alpha (TNF-α). nih.gov In studies involving deoxycorticosterone acetate-salt induced hypertensive rats, treatment with select pyrimidinetrione derivatives led to a marked decrease in the expression of TNF-α in aorta and heart tissues. nih.gov This regulatory action on TNF-α, a pivotal cytokine in systemic inflammation, highlights a significant anti-inflammatory potential of these compounds at a molecular level. nih.gov The mechanism is linked to the inhibition of pro-inflammatory signaling pathways, including the c-Jun N-terminal kinase (JNK) and nuclear factor kappa B (NF-κB) pathways. nih.gov

Functional studies on human monocytes have shown that serotonin (B10506) (5-hydroxytryptamine), a distinct compound, can modulate the release of various cytokines, including TNF-α. nih.gov While not a pyrimidine derivative itself, this research provides context on the complex regulation of cytokine production. nih.govnih.gov The investigation into pyrimidine derivatives reveals a direct influence on cytokine expression, suggesting a potential therapeutic role in inflammatory conditions. nih.gov

Cyclooxygenase (COX-1/COX-2) Inhibition

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory process, responsible for the synthesis of prostaglandins. nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. nih.gov Research has shown that certain pyrimidine derivatives exhibit inhibitory effects on COX enzymes, particularly COX-2.

A study on specific 5-benzylidene-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives demonstrated their ability to decrease the expression of COX-2 in the aorta and heart tissues of hypertensive rats. nih.gov This selective action on COX-2 is significant, as COX-2 is primarily induced at sites of inflammation, while COX-1 is constitutively expressed and involved in maintaining gastric mucosal integrity and platelet function. nih.govyoutube.com By preferentially targeting COX-2, these derivatives may offer anti-inflammatory benefits with a potentially reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. nih.govnih.gov

Further in vitro studies on other, non-pyrimidine compounds have detailed the varying inhibitory activities against COX-1 and COX-2, providing a framework for understanding the structure-activity relationships that govern selectivity. researchgate.net For instance, the presence of specific chemical moieties can allow compounds to bind to a unique pocket in the COX-2 enzyme, enhancing their selective inhibition. nih.gov The demonstrated effect of pyrimidine derivatives on COX-2 expression suggests they may operate through a mechanism that downregulates the enzyme's production, contributing to their anti-inflammatory profile. nih.gov

Other Significant Biological Activities

Beyond their anti-inflammatory properties, derivatives of the pyrimidine core structure have been investigated for a range of other important biological effects.

Antihypertensive and Cardioprotective Effects

Several pyrimidine derivatives have been identified as potent antihypertensive agents. Studies on spontaneously hypertensive rats (SHR) and deoxycorticosterone acetate-salt-induced hypertensive rats have shown that oral administration of these compounds can significantly reduce blood pressure. nih.govresearchgate.netnih.gov

For example, a series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives demonstrated notable antihypertensive activity at low oral doses. nih.gov Another study focused on 5-benzylidene-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives, which not only lowered blood pressure but also exhibited reno-protective effects. nih.govresearchgate.net The mechanism behind their antihypertensive action is often multifactorial, involving vasodilation through calcium channel blockade. nih.govresearchgate.net These compounds have been shown to relax pre-contracted aortic rings, an effect that is independent of the endothelium, and to shift calcium concentration-response curves to the right, which is characteristic of calcium antagonism. nih.govresearchgate.net

Table 1: Antihypertensive Effects of Selected Pyrimidine Derivatives

Compound/Derivative Class Animal Model Key Findings Mechanism of Action Reference(s)
4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazolines Spontaneously Hypertensive Rats (SHR) Effective at oral doses of 0.3-10 mg/kg. α-adrenoceptor blocking effects. nih.gov
5-benzylidene-2,4,6(1H,3H,5H)-pyrimidinetriones (SR-5, SR-8, SR-9, SR-10) Deoxycorticosterone acetate-salt rats Reduced blood pressure, normalized renal functions. Vasodilation via Ca⁺⁺ antagonism, antioxidant and anti-inflammatory pathways. nih.govresearchgate.net
Pyrimidine derivative 4CPTP Dogs, Rabbits, Frogs Dose-dependent decrease in blood pressure and heart rate. Negative ionotropic and chronotropic action. indexcopernicus.com

Hypoglycemic Activity

Derivatives of pyrimidine have emerged as promising candidates for the management of diabetes due to their hypoglycemic properties. nih.govmdpi.com These compounds target several pathways central to diabetes pathogenesis. nih.gov

One key mechanism is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. remedypublications.commdpi.com By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is slowed, leading to a reduction in postprandial hyperglycemia. remedypublications.com Several novel synthesized pyrimidine derivatives have shown potent dual inhibitory effects against both α-glucosidase and α-amylase. mdpi.com

Other pyrimidine-based compounds, such as those incorporating a thiazolidinedione moiety, have demonstrated significant glucose-lowering activity in animal models, with some exhibiting more potent effects than reference drugs like pioglitazone (B448) and rosiglitazone (B1679542). nih.gov The diverse mechanisms also include dipeptidyl peptidase-4 (DPP-4) inhibition and peroxisome proliferator-activated receptor-γ (PPAR-γ) agonism. nih.gov The development of pyrimidine-based hybrids continues to be a focus in the search for new and effective antidiabetic agents. nih.govmdpi.com

Table 2: Hypoglycemic Activity of Selected Pyrimidine Derivatives

Derivative Class Target/Mechanism Key Findings Reference(s)
Pyrimidines with thiazolidinedione moiety PPAR-γ agonism (presumed) More potent glucose and lipid-lowering activity than pioglitazone and rosiglitazone in KKAy mice. nih.gov
Fused Pyrimidine Derivatives α-amylase inhibition Showed hypoglycemic effects comparable to glimepiride; good docking affinity to α-amylase. mdpi.com
Dihydropyrimidines (DHPMS) α-glucosidase inhibition Identified as specific α-glucosidase inhibitors. remedypublications.com

Anticonvulsant Properties

The pyrimidine scaffold is a core component of various compounds investigated for anticonvulsant activity. ekb.eg Research has demonstrated the efficacy of these derivatives in preclinical models of epilepsy, such as the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. ekb.egcapes.gov.br

A study of pyrrolo[2,3-d]pyrimidine-2,4-diones found that several of the tested compounds possessed significant anticonvulsant activity against PTZ-induced convulsions in mice, with one compound affording more protection than the reference drug trimethadione. capes.gov.br Similarly, a series of new thiopyrimidine derivatives displayed remarkable anticonvulsant efficiency in both PTZ and MES tests, comparable to phenytoin (B1677684) and carbamazepine. ekb.eg

The proposed mechanisms for their anticonvulsant effects involve the modulation of neurotransmitter systems. These compounds have been shown to notably elevate brain levels of inhibitory neurotransmitters like GABA, as well as norepinephrine, dopamine, and serotonin, while effectively reducing levels of the excitatory neurotransmitter glutamate. ekb.eg Some derivatives are also thought to exert their effects through allosteric potentiation of GABA-A receptors. researchgate.net

Herbicidal Activity

Certain pyrimidine derivatives have been developed and synthesized for their potent herbicidal activity. tandfonline.comtandfonline.com These compounds are effective against a range of problematic weeds, such as barnyard grass (Echinochloa crusgalli) and rape (Brassica napus). tandfonline.comtandfonline.com

The mode of action for many of these herbicidal pyrimidines involves the inhibition of key plant enzymes. For instance, some novel pyrimidine thiourea (B124793) compounds act by inhibiting acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthesis of branched-chain amino acids. nih.gov Another class of compounds, pyrido[2,3-d]pyrimidine (B1209978) derivatives, has been shown to inhibit protoporphyrinogen (B1215707) oxidase (PPO), another essential enzyme in plant metabolic pathways. nih.gov A groundbreaking discovery identified a class of aryl pyrrolidinone anilides that function as herbicides by disrupting the de novo pyrimidine biosynthesis pathway through the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH). pnas.org This represents the first new herbicidal mode of action to be commercialized in over three decades. pnas.org

The effectiveness of these compounds is demonstrated by high inhibition rates on the root and stalk growth of target plants at specific concentrations. tandfonline.comnih.gov The ongoing synthesis and screening of novel pyrimidine derivatives aim to develop more effective and selective herbicides to combat weed resistance. tandfonline.comnih.gov

Table 3: Herbicidal Activity of Selected Pyrimidine Derivatives

Derivative Class Target Weed(s) Mechanism of Action Reference(s)
Pyrimidines containing 1,2,4-triazole Rape (Brassica napus), Barnyard grass (Echinochloa crusgalli) Not specified, good inhibition of stalk and root. tandfonline.comtandfonline.com
Pyrimidine thioureas Crabgrass (Digitaria adscendens), Pigweed (Amaranthus retroflexus) Inhibition of Acetohydroxyacid Synthase (AHAS). nih.gov
Pyrido[2,3-d]pyrimidines Bentgrass (Agrostis stolonifera) Inhibition of Protoporphyrinogen Oxidase (PPO). nih.gov

Central Nervous System (CNS) Depressant Activity

The central nervous system (CNS) is the primary control center of the body, and substances that act as CNS depressants slow down its processes. medicalnewstoday.com These agents typically work by increasing the activity of the gamma-aminobutyric acid (GABA) neurotransmitter, which inhibits brain activity, leading to effects like relaxation, drowsiness, and sedation. addictioncenter.comwebmd.com Depressants encompass a broad class of substances, including alcohol, barbiturates, and benzodiazepines, which are prescribed for conditions such as anxiety, insomnia, and seizure disorders. addictioncenter.comwebmd.com

The pyrimidine scaffold is a fundamental structure in many biologically active compounds and has been a focus of research for various CNS applications. nih.govnih.gov Derivatives of pyrimidine have been investigated for a range of pharmacological activities, including anticonvulsant and antidepressant effects. nih.govresearchgate.net Research has explored pyrimidine-containing compounds as agonists or antagonists for various CNS receptors, such as serotonin, adenosine, cannabinoid, and acetylcholine (B1216132) receptors. nih.gov For instance, some pyrimidine derivatives have been synthesized and evaluated as potential treatments for neurodegenerative conditions like Alzheimer's disease. nih.gov

Furthermore, specific pyrazolyl-pyrimidinone scaffolds have been identified as inhibitors of adenylyl cyclase type 1 (AC1), an enzyme implicated in chronic pain sensitization within the central nervous system. acs.org This indicates that the pyrimidinone core can be incorporated into molecules designed to modulate specific neurological pathways. acs.org

However, based on the available scientific literature, there is limited specific data detailing the CNS depressant activities of this compound itself. While the broader class of pyrimidine derivatives shows diverse CNS activity, the direct depressant effect of this specific compound is not well-documented in the provided sources. nih.govnih.gov

APJ Receptor Agonism

The apelin receptor (APJ), a G protein-coupled receptor, is a significant regulator of cardiovascular function and is implicated in conditions like heart failure. nih.gov Its endogenous ligands, such as apelin-13, can improve cardiac function, but their therapeutic use is limited by low plasma stability. researchgate.net This has driven the search for stable, small-molecule APJ receptor agonists.

Hydroxypyrimidinone derivatives have emerged as a promising class of potent and orally active APJ receptor agonists. nih.gov Medicinal chemistry efforts have led to the discovery of compounds with activity comparable to the endogenous peptide ligands. chemrxiv.org Research has identified 6-hydroxypyrimidin-4(1H)-one-3-carboxamides as a structurally distinct series of potent APJ receptor agonists. nih.gov

One notable compound from a related series, the C3 oxadiazole pyridinone BMS-986224, advanced as a clinical candidate, demonstrating robust pharmacodynamic effects in preclinical rat models, similar to (Pyr1)apelin-13. researchgate.netnih.gov The development of these compounds involved optimizing the structure to achieve high potency and favorable pharmacokinetic profiles. researchgate.net For example, studies on C3 pyridinone carboxamides and C5 pyrimidinone carboxamides explored these groups as bioisosteres for an oxadiazole ring, leading to the identification of potent agonists. nih.gov A 6-hydroxy-5-phenyl sulfonylpyrimidin-4(1H)-one derivative was also identified as an oral candidate that improved cardiac output in a rat model without significantly affecting blood pressure or heart rate. humanjournals.com

The table below summarizes the structure-activity relationship (SAR) for a series of C3-substituted pyridinone carboxamide APJ receptor agonists, highlighting the impact of different substituents on potency. nih.gov

CompoundRR'APJ Agonism EC50 (nM)
1 (BMS-986224) --4.8
2 HEthyl>10000
3 MethylMethyl2300
4 HBenzyl3100
5 MethylBenzyl340

Data sourced from Pi, Z., et al. (2021). Identification of 6-Hydroxypyrimidin-4(1H)-one-3-carboxamides as Potent and Orally Active APJ Receptor Agonists. nih.gov

Applications of 5 Hydroxypyrimidin 4 5h One in Chemical Synthesis and Research

Role as Key Synthetic Intermediates

The 5-Hydroxypyrimidin-4(5H)-one core serves as a versatile building block for the synthesis of more complex and biologically active molecules. Its utility as a synthetic intermediate is demonstrated in the preparation of various substituted pyrimidinone derivatives.

One notable application is in the synthesis of 2-phenyl-5-hydroxypyrimidin-4(3H)-ones, which have been investigated as potential antiviral agents. The synthesis of these compounds often starts from simpler precursors, with the pyrimidinone core being assembled and subsequently modified. For instance, the synthesis of 2-(2-Fluorophenyl)-5-hydroxypyrimidin-4(3H)-one involves the demethylation of its methoxy (B1213986) precursor, 2-(2-Fluorophenyl)-5-methoxypyrimidin-4(3H)-one, using boron tribromide (BBr₃) in dichloromethane. This reaction highlights the role of the methoxypyrimidinone as a stable intermediate that can be readily converted to the desired hydroxypyrimidinone. nih.gov

Similarly, the 4,5-dihydroxypyrimidine (DHP) scaffold, a close analogue, is synthesized through a multi-step process that underscores its role as a key intermediate. The synthesis begins with the reaction of an amidoxime (B1450833) with dimethylacetylenedicarboxylate, followed by a Claisen rearrangement under microwave irradiation to form the DHP methyl carboxylate. nih.gov This core can then be further derivatized, for example, by hydrolysis of the ester to a carboxylic acid or by amidation, to produce a library of compounds for biological screening. nih.gov

The synthesis of the parent compound, 5-hydroxypyrimidine, can be achieved through the catalytic hydrogenation of 5-(phenylmethoxy)pyrimidine. chemicalbook.com This straightforward conversion provides access to the core scaffold, which can then be utilized in further synthetic elaborations.

Contribution to the Development of Privileged Pharmacophores

A privileged pharmacophore is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for drug discovery. The 5-hydroxypyrimidin-4-one scaffold has been identified as such a pharmacophore, largely due to its ability to chelate metal ions present in the active sites of various metalloenzymes. nih.gov

This chelating ability is central to the mechanism of action of its derivatives that inhibit viral endonucleases. For example, 2-phenyl-5-hydroxypyrimidin-4(3H)-one derivatives have been identified as potent inhibitors of the influenza A endonuclease. nih.govnih.gov The hydroxyl and ketone moieties of the pyrimidinone ring are positioned to form a bidentate chelation complex with the divalent metal ions (typically magnesium or manganese) in the enzyme's active site, which is crucial for its catalytic activity. This interaction effectively blocks the enzyme's function, thereby inhibiting viral replication. nih.gov

The versatility of this pharmacophore is further demonstrated by the activity of 4,5-dihydroxypyrimidine derivatives against the human cytomegalovirus (HCMV) pUL89 endonuclease. nih.gov Although structurally distinct from the influenza endonuclease, the HCMV enzyme also relies on metal ions for its function. The dihydroxypyrimidine core again acts as a metal-chelating pharmacophore to inhibit the enzyme. The discovery that this scaffold can be adapted to target different viral enzymes underscores its status as a privileged pharmacophore in antiviral drug discovery. nih.gov

Broader Impact in Medicinal Chemistry Research

The this compound scaffold has had a significant impact on medicinal chemistry research, particularly in the design and optimization of enzyme inhibitors. Its well-defined metal-chelating properties make it an attractive template for structure-based drug design.

Structure-Activity Relationship (SAR) Studies

The development of 2-phenyl-5-hydroxypyrimidin-4(3H)-one derivatives as influenza A endonuclease inhibitors has been guided by extensive structure-activity relationship (SAR) studies. nih.gov Researchers have systematically varied the substituents on the phenyl ring to probe the binding pocket of the enzyme and optimize the inhibitory activity. These studies have revealed that the position and nature of the substituent on the phenyl ring have a significant impact on potency. For example, a 4-fluorophenyl substituent at the 2-position of the pyrimidinone ring was found to be more potent than 2- or 3-fluorophenyl isomers. nih.gov Furthermore, the introduction of a tetrazolylphenyl group led to a significant increase in inhibitory activity, demonstrating the power of rational design based on the this compound template. nih.gov

The following table summarizes the inhibitory activity of selected 2-substituted-5-hydroxypyrimidin-4(3H)-one derivatives against influenza A endonuclease.

CompoundR-GroupIC₅₀ (µM)
1 4-Fluorophenyl0.58
2 3-Fluorophenyl>1.0
3 2-Fluorophenyl>1.0
4 4-Biphenyl>1.0
5 3-Biphenyl0.75
6 4-Cyanophenyl1.1
7 3-Cyanophenyl0.55
8 4-Tetrazolylphenyl0.085
Data sourced from the Journal of Medicinal Chemistry. nih.govnih.gov

Development of Diverse Inhibitor Subtypes

Research into 4,5-dihydroxypyrimidine (DHP) derivatives as inhibitors of HCMV pUL89 endonuclease has showcased the versatility of this scaffold in generating diverse libraries of compounds. nih.gov By modifying the substituent at the 6-position, medicinal chemists have created DHP methyl carboxylates, carboxylic acids, and carboxamides. nih.gov Each of these subtypes exhibits a different inhibitory profile, with the carboxylic acid derivatives generally showing the highest potency. nih.gov This work demonstrates how the core scaffold can be readily functionalized to explore different chemical spaces and optimize properties such as potency and drug-likeness.

The following table presents the inhibitory activity of different DHP subtypes against HCMV pUL89-C endonuclease.

Compound SubtypeR¹ GroupIC₅₀ (µM)
DHP Methyl Ester 4-Fluorophenyl1.2
DHP Carboxylic Acid 4-Fluorophenyl0.3
DHP Carboxamide 4-Fluorophenyl2.5
Data represents examples of the general trend observed in the study. nih.gov

Future Directions and Emerging Research Areas

Innovation in Green and Sustainable Synthetic Pathways

The chemical synthesis of pyrimidine (B1678525) derivatives is undergoing a paradigm shift towards more environmentally benign and sustainable methodologies. nih.gov Green chemistry principles are being increasingly integrated into synthetic routes to minimize hazardous waste and energy consumption. researchgate.net

Key areas of innovation include:

Microwave-Assisted Synthesis: This technique has demonstrated significant advantages over conventional heating methods by reducing reaction times, increasing product yields, and enhancing product purities. researchgate.net

Ultrasonic Waves: The use of sonication provides an alternative energy source that can accelerate reaction rates and improve efficiency. nih.gov

Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents is a cornerstone of green chemistry, reducing environmental pollution and operational hazards. nih.govnih.gov

Green Catalysts: The development and utilization of reusable and non-toxic catalysts, such as titanium dioxide nanowires and titanium silicate (B1173343) molecular sieves, are gaining prominence. nih.govrsc.org These catalysts offer high efficiency and can be easily recovered and reused, contributing to a more sustainable process. nih.gov

Multicomponent Reactions: One-pot, multicomponent reactions are being explored to synthesize complex pyrimidine derivatives in a single step, which improves atom economy and reduces waste. nih.govresearchgate.net

Green Synthesis TechniqueAdvantagesReference
Microwave-Assisted SynthesisReduced reaction times, increased yields, enhanced purity researchgate.net
Ultrasonic WavesAccelerated reaction rates, improved efficiency nih.gov
Solvent-Free ReactionsReduced environmental pollution and hazards nih.govnih.gov
Green CatalystsReusability, non-toxicity, high efficiency nih.govrsc.org
Multicomponent ReactionsImproved atom economy, reduced waste nih.govresearchgate.net

Integration of Advanced Computational Chemistry Methodologies

Computational chemistry has become an indispensable tool in modern drug discovery, providing deep insights into the physicochemical properties and potential biological activities of molecules like 5-Hydroxypyrimidin-4(5H)-one. frontiersin.org

Advanced computational approaches being integrated include:

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure, reactivity, and spectroscopic properties of pyrimidine derivatives. frontiersin.org This allows for the prediction of molecular geometries, reaction mechanisms, and various molecular properties.

Molecular Docking and Dynamics Simulations: These methods are used to predict the binding affinity and interaction patterns of pyrimidine-based ligands with their biological targets. This aids in the rational design of more potent and selective inhibitors.

Pharmacokinetic and Toxicological Predictions (ADMET): In silico models are utilized to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. frontiersin.org This early-stage assessment helps in identifying compounds with favorable drug-like properties and minimizing late-stage failures. nih.gov

Computational MethodApplication in Pyrimidine ResearchReference
Density Functional Theory (DFT)Electronic structure, reactivity, spectroscopic properties frontiersin.org
Molecular DockingPrediction of binding affinity and interactions
Molecular Dynamics SimulationsUnderstanding dynamic behavior of ligand-receptor complexes
ADMET PredictionsEarly assessment of drug-like properties and toxicity frontiersin.orgnih.gov

Discovery of Novel Biological Targets and Therapeutic Applications

While pyrimidine analogs have established roles in various therapeutic areas, ongoing research aims to identify novel biological targets and expand their therapeutic applications. nih.gov The diverse and heterogeneous nature of diseases like triple-negative breast cancer necessitates the exploration of new therapeutic modalities. nih.gov

Emerging areas of investigation include:

Epigenetic Targets: The role of pyrimidine derivatives in modulating epigenetic enzymes such as DNA methyltransferases (DNMTs), histone methyltransferases (HMTs), and histone deacetylases (HDACs) is a promising area of research. nih.gov Inhibition of these enzymes can reverse chemoresistance and suppress tumor growth. nih.gov

Targeting the Tumor Microenvironment: Research is focusing on developing pyrimidine-based compounds that can modulate the tumor microenvironment to enhance the efficacy of immunotherapies and other targeted agents. nih.govnih.gov

Inhibition of Cell Signaling Pathways: The discovery of pyrimidine derivatives that can selectively inhibit key signaling pathways implicated in cancer progression, such as those involving growth factor receptors and protein kinases, remains a high priority. nih.gov

Leveraging High-Throughput Screening and Drug Discovery Technologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify promising lead candidates. nih.govnih.gov The integration of HTS with other advanced technologies is accelerating the discovery of novel pyrimidine-based drugs. dndi.org

Key technologies and their applications include:

Automated HTS Platforms: Robotic systems allow for the screening of millions of compounds against specific biological targets in a short period, significantly increasing the efficiency of the drug discovery process. nih.govdndi.org

Combinatorial Chemistry: The synthesis of large and diverse libraries of pyrimidine derivatives through combinatorial chemistry provides a rich source of compounds for HTS campaigns. nih.gov

Fragment-Based Drug Discovery (FBDD): This approach involves screening smaller, low-molecular-weight fragments that bind to the target protein. These fragments can then be elaborated and optimized to develop potent drug candidates.

TechnologyRole in Pyrimidine Drug DiscoveryReference
High-Throughput Screening (HTS)Rapid evaluation of large compound libraries nih.govnih.govdndi.org
Combinatorial ChemistryGeneration of diverse compound libraries for screening nih.gov
Fragment-Based Drug DiscoveryIdentification of novel starting points for drug design

Exploration of Bio-inspired and Biomimetic Synthesis Approaches

Nature often serves as a source of inspiration for the design of novel molecules and synthetic strategies. nih.gov Bio-inspired and biomimetic approaches are being explored to synthesize pyrimidine analogs with unique structures and functions. nih.gov

Key concepts in this area include:

Bio-inspired Synthesis: This involves designing synthetic molecules that are inspired by the structure and function of natural products but are not direct copies. nih.gov For example, the development of polymers inspired by antimicrobial peptides. nih.gov

Biomimetic Synthesis: This approach aims to mimic the synthetic strategies employed by nature to construct complex molecules. nih.gov This can involve the use of enzyme-like catalysts or reaction conditions that mimic biological systems.

Self-Assembly of Block Copolymers: Inspired by natural processes, block copolymers can be designed to self-assemble into well-ordered nanostructures, which can serve as templates or scaffolds for the synthesis of complex architectures. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.